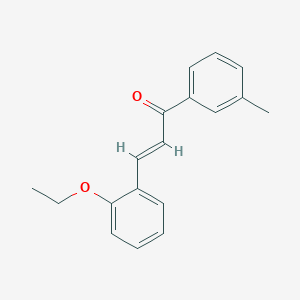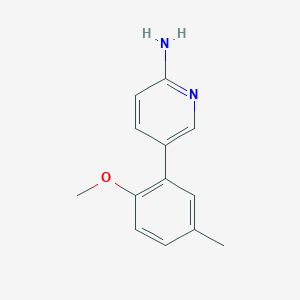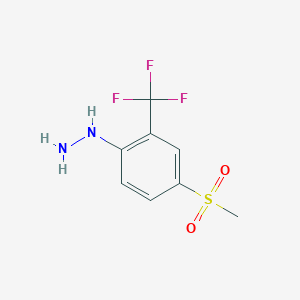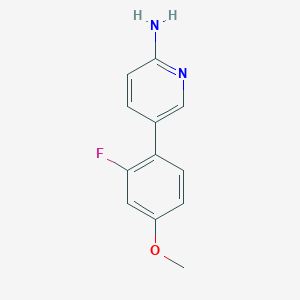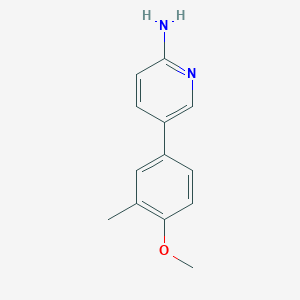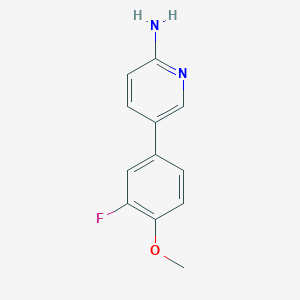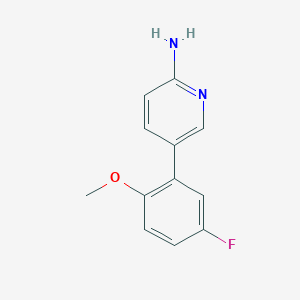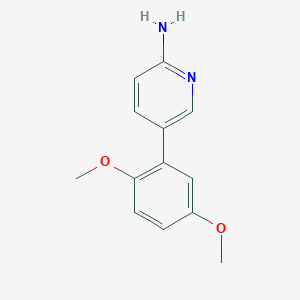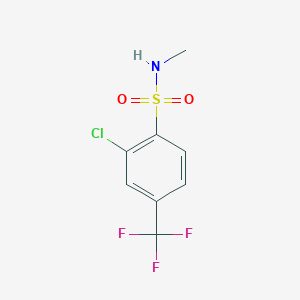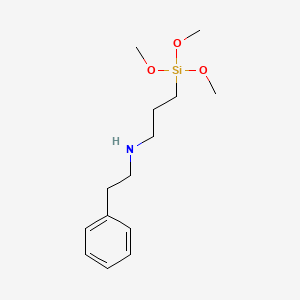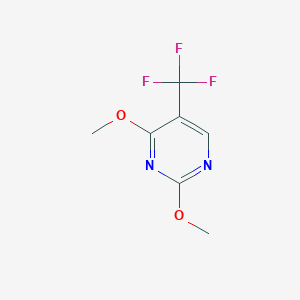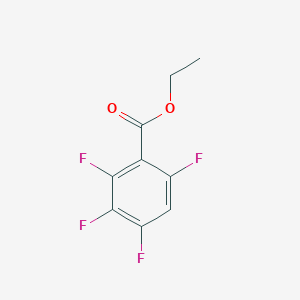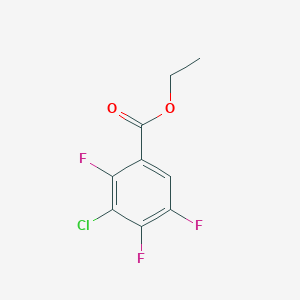
ethyl 3-chloro-2,4,5-trifluorobenzoate
描述
Ethyl 3-chloro-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. It is commonly used in organic synthesis and various chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Ethyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Hydrolysis: 3-chloro-2,4,5-trifluorobenzoic acid and ethanol.
Reduction: 3-chloro-2,4,5-trifluorobenzyl alcohol.
科学研究应用
Ethyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: As a precursor for the synthesis of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
作用机制
The mechanism of action of ethyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Ethyl 3-chloro-2,4,5-trifluorobenzoate can be compared with other similar compounds such as:
- Ethyl 3-chloro-4-fluorobenzoate
- Ethyl 3-chloro-2,4-difluorobenzoate
- Ethyl 3-chloro-2,5-difluorobenzoate
These compounds share similar structural features but differ in the number and position of fluorine atoms on the benzene ring. The presence of multiple fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
属性
IUPAC Name |
ethyl 3-chloro-2,4,5-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-2-15-9(14)4-3-5(11)8(13)6(10)7(4)12/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFDOIEEUTSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
